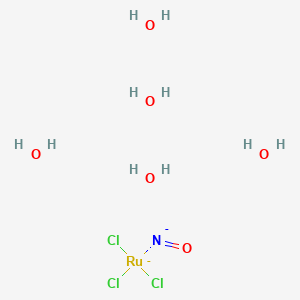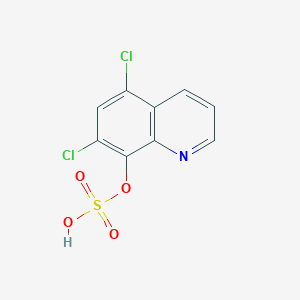
Methyl 2-iodo-4-methyl-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-iodo-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-4-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 3-methylbenzoate followed by iodination. The nitration process involves treating methyl 3-methylbenzoate with fuming nitric acid, resulting in the formation of methyl 2-nitro-4-methylbenzoate . This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-iodo-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reducing the nitro group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is Methyl 2-amino-4-methyl-5-nitrobenzoate.
Coupling: The products are typically biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
Methyl 2-iodo-4-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-iodo-4-methyl-5-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and nitro group influence the electron density on the aromatic ring, making it susceptible to various chemical transformations. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-iodo-5-methylbenzoate: Similar structure but lacks the nitro group.
Methyl 2-bromo-5-nitrobenzoate: Bromine instead of iodine.
Methyl 3-iodo-4-methoxybenzoate: Methoxy group instead of nitro group
Uniqueness
Methyl 2-iodo-4-methyl-5-nitrobenzoate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H8INO4 |
|---|---|
Poids moléculaire |
321.07 g/mol |
Nom IUPAC |
methyl 2-iodo-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 |
Clé InChI |
ICCSCAQTLSBESZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)





![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)

